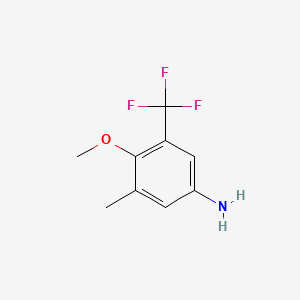

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSTWVPCFNUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Step

The precursor 4-methoxy-3-methyl-5-(trifluoromethyl)benzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–60°C).

| Parameter | Details |

|---|---|

| Nitrating Agent | HNO₃ (50–98%) + H₂SO₄ (catalytic) |

| Solvent | Dichloromethane, sulfuric acid, or acetic acid |

| Reaction Time | 5–8 hours |

| Yield | 94–98% (crude intermediate) |

The nitro intermediate 4-nitro-2-trifluoromethyl toluene is isolated via extraction (dichloromethane/water) and vacuum distillation.

Reduction Step

The nitro group is reduced using:

- Catalytic Hydrogenation : Pd/C (10% w/w) under H₂ (0.5 MPa) in methanol at 50°C for 6 hours.

- Chemical Reduction : Iron powder (Fe) with HCl or NH₄Cl in aqueous methanol at 70–100°C.

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Pd/C Hydrogenation | 50°C, 6 h, H₂ atmosphere | 58–61% | >98% |

| Fe/HCl Reduction | 100°C, 5–6 h, reflux | 56–61% | 98.5% |

- Recrystallization using diisopropyl ether and tartaric acid.

- Column chromatography (silica gel, ethyl acetate/petroleum ether).

Direct Functionalization via Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for introducing substituents. For example, trifluoromethyl groups are added using Pd catalysts and aryl boronic acids.

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (7.79 mmol) |

| Solvent | Toluene/ethanol/water (3:1:1) |

| Reaction Time | 3 hours at 110°C |

| Yield | >90% (optimized conditions) |

This method is less common due to high costs of boronic acid precursors and specialized catalysts.

Industrial-Scale Production

Industrial protocols optimize the nitration-reduction pathway using:

- Continuous Flow Reactors : Enhance safety and yield for nitration.

- Advanced Purification : Distillation under reduced pressure and recrystallization.

- Raw material cost for nitration-reduction: $8–10/g .

- Palladium-catalyzed routes: $25–30/g (due to catalyst expenses).

Analytical Validation

- ¹H NMR (CDCl₃): δ 2.33 (s, CH₃), 3.63 (br, NH₂), 6.69–7.02 (aromatic protons).

- HPLC : Purity >98% (C18 column, methanol/water mobile phase).

- Decomposition temperature: 220–240°C (DSC analysis).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitration-Reduction | Cost-effective, scalable | Requires corrosive reagents |

| Cross-Coupling | Precise functionalization | High catalyst costs |

| Industrial Process | High throughput, >95% yield | Capital-intensive equipment |

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, sulfonated, and nitrated products.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug discovery and development. This compound is particularly useful in synthesizing substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles, which are relevant in pharmaceutical applications .

Reactions and Mechanisms

The compound can participate in various reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic architectures . The presence of the methoxy group also facilitates electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

One of the most significant applications of this compound is in the synthesis of active pharmaceutical ingredients. It has been identified as a precursor for compounds with potential antitumor and antiviral activities. For example, it plays a crucial role in synthesizing nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML) that is resistant to imatinib .

Case Studies

Research has demonstrated that derivatives of this compound exhibit promising biological activities. A study highlighted the synthesis of various aniline derivatives based on this compound, leading to compounds with enhanced efficacy against cancer cell lines .

Material Science

Fluorinated Polymers and Coatings

Due to its fluorinated nature, this compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability. These materials are particularly valuable in coatings and sealants where durability and resistance to harsh environments are required .

Electronic Applications

The compound's electronic properties make it suitable for applications in organic electronics. It can be utilized as a dopant or additive in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved charge transport and stability .

Environmental Applications

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference material for developing analytical methods to detect and quantify pollutants in environmental samples. Its unique spectral properties allow for precise identification using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3)

- Substituents : Methoxy (-OCH₃) at 3-position , -CF₃ at 5-position .

- Molecular Weight : 191.15 g/mol .

- Key Differences :

- Lacks the methyl group at the 3-position.

- Methoxy group shifted to the 3-position, altering electronic effects.

- Biological Relevance: Derivatives of 4-(trifluoromethyl)aniline exhibit cholinesterase inhibition (e.g., IC₅₀ = 1.97 µM for methyl(phenyl)carbamate 4c against BChE) .

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

- Substituents : 4-Methylimidazole at 3-position , -CF₃ at 5-position .

- Synthetic Use : Intermediate for nilotinib (antitumor agent) with a reported synthesis yield of ~50% .

- Key Differences :

- Replaces methoxy and methyl groups with a heterocyclic imidazole ring.

- Enhanced hydrogen-bonding capacity due to the imidazole nitrogen.

- Biological Activity : Imidazole-containing analogs often show improved anticancer activity due to kinase inhibition .

2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)

- Substituents : Fluoro (-F) at 2-position , -CF₃ at 5-position .

- Molecular Weight : 179.11 g/mol .

- Key Differences :

- Fluoro substituent introduces strong electron-withdrawing effects.

- Absence of methoxy and methyl groups reduces steric bulk.

- Applications : Used in synthesis of fluorinated agrochemicals; fluorine enhances metabolic stability .

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS: 728907-96-8)

- Substituents: 3-Methoxyphenoxy group at 2-position, -CF₃ at 5-position.

- Molecular Weight : 283.24 g/mol .

- Key Differences: Phenoxy group increases molecular weight and lipophilicity. Extended π-system may enhance binding to aromatic protein pockets.

- Solubility : Soluble in chloroform and DMSO, suggesting utility in hydrophobic environments .

Structural and Functional Analysis Table

*Calculated based on molecular formula.

Key Findings and Implications

Substituent Position Matters :

- Methoxy groups in the 4-position (target compound) vs. 3-position (3-Methoxy-5-CF₃-aniline) alter electronic effects and steric accessibility .

- Fluorine at the 2-position (2-Fluoro-5-CF₃-aniline) increases electron-withdrawing effects compared to methoxy .

Biological Activity Trends :

- Imidazole-substituted analogs show promise in oncology due to kinase inhibition .

- Cholinesterase inhibition is stronger in derivatives with halogen-free carbamates (e.g., methyl(phenyl)carbamate 4c) .

Synthetic Utility: The target compound’s methyl group may hinder coupling reactions compared to less sterically hindered analogs like 3-Methoxy-5-CF₃-aniline . Phenoxy-substituted derivatives require specialized solvents (e.g., chloroform) for handling .

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline, with the molecular formula and CAS number 1431329-84-8, is a compound of significant interest in medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its biological activity by influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZFHSTWVPCFNUGW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(N)C=C1C)C(F)(F)F |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased potency in biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.

- Receptor Binding : Its structure allows for effective binding to various receptors, modulating their activity and influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Research highlighted its effectiveness against various bacterial strains, suggesting that the trifluoromethyl group contributes to disrupting bacterial cell membranes .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Key Activity | Unique Feature |

|---|---|---|

| 4-Methoxy-3-methyl-aniline | Moderate antibacterial activity | Lacks trifluoromethyl group |

| 4-Trifluoromethyl-aniline | Stronger enzyme inhibition | No methoxy or methyl substituents |

| 4-Methoxy-3-nitroaniline | Anticancer properties | Nitro group instead of trifluoromethyl |

Q & A

Basic: What are the common synthetic routes for 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline, and what key reagents are involved?

Answer:

This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, under inert atmospheres (e.g., nitrogen). Key reagents include:

- Catalysts : Tetrakis(triphenylphosphine)palladium(0) (e.g., 7.79 mmol in a 209 mmol reaction) .

- Solvents : Toluene, ethanol, and water mixtures for reflux conditions (110°C, 3 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) .

Typical yields exceed 90% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

Key techniques include:

- NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and trifluoromethyl carbon peaks (~120 ppm) .

- FT-IR : Stretching vibrations for C-F (~1250 cm⁻¹) and NH₂ (~3450 cm⁻¹) .

- UV-Vis : Absorption bands at 250–300 nm due to π→π* transitions in the aromatic ring .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain electronic properties .

Advanced: How do reaction conditions (temperature, catalyst loading) influence the yield in Suzuki-Miyaura coupling reactions involving this aniline derivative?

Answer:

Optimization involves:

- Temperature : Reactions at 80–110°C ensure sufficient activation energy for cross-coupling .

- Catalyst Loading : 3–5 mol% Pd catalysts balance cost and efficiency (e.g., 5 mg catalyst for 0.087 mmol substrate) .

- Solvent Systems : Polar aprotic solvents (DMF) enhance solubility of intermediates .

Lower temperatures or insufficient catalyst lead to incomplete conversion (<70% yield).

Advanced: How can computational methods like DFT aid in understanding the electronic effects of substituents (methoxy, trifluoromethyl) on the aniline ring?

Answer:

DFT studies reveal:

- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density at the amino group, lowering basicity (pKa ~2–3) .

- Resonance Effects : Methoxy groups donate electrons via resonance, stabilizing intermediates in electrophilic substitutions .

- Frontier Orbital Analysis : Predicts regioselectivity in reactions (e.g., para vs. meta substitution) .

Basic: What are the known physical properties (melting point, solubility) of this compound, and how do they impact experimental handling?

Answer:

| Property | Value | Reference |

|---|---|---|

| Density | 1.393 g/mL at 25°C | |

| Boiling Point | 207–208°C | |

| Refractive Index | n20/D 1.466 | |

| Solubility | Low in water; soluble in ethyl acetate, DMF | |

| Handling Note : Store in inert conditions due to air sensitivity. |

Advanced: What strategies can resolve contradictions in reported physical or chemical properties across different studies?

Answer:

- Cross-Validation : Compare data from multiple sources (e.g., PubChem vs. patents) .

- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., 110°C, N₂ atmosphere) .

- Analytical Calibration : Use certified reference materials for spectroscopic measurements .

Advanced: How does the trifluoromethyl group influence the compound's metabolic stability and bioavailability in pharmaceutical applications?

Answer:

The trifluoromethyl group:

- Enhances Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .

- Improves Lipophilicity : Increases logP, enhancing membrane permeability .

- Bioavailability : Balances solubility and absorption (e.g., in CNS-targeting drugs) .

Basic: What safety precautions are necessary when handling this compound due to its toxicity profile?

Answer:

- Toxicity Classification : Acute Toxicity (Category 4) via dermal and inhalation exposure .

- PPE Requirements : Gloves, lab coat, and fume hood for synthesis .

- Emergency Protocols : Use CHEMTREC (US: 001-800-424-9300) for spills or exposure .

Advanced: In material science, how is this compound utilized in the synthesis of block copolymers, and what properties do these materials exhibit?

Answer:

- Application : Serves as a monomer in rod-coil block copolymers for advanced plastics .

- Properties : High thermal stability (decomposition >300°C) and tunable mechanical strength .

- Methodology : Controlled polymerization (e.g., RAFT) ensures precise molecular weight .

Advanced: What are the challenges in achieving regioselective functionalization of the aniline ring when multiple substituents are present?

Answer:

Challenges include:

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) block electrophilic attack at adjacent positions .

- Electronic Effects : Methoxy groups direct substitutions to para positions, requiring protecting groups for meta functionalization .

- Catalyst Design : Palladium catalysts with bulky ligands improve selectivity in cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.